molecular formula C15H11NO3 B7765046 2-Nitrochalcone CAS No. 53744-31-3

2-Nitrochalcone

Cat. No.: B7765046
CAS No.: 53744-31-3
M. Wt: 253.25 g/mol
InChI Key: KTXHLWZQKQDFRF-ZHACJKMWSA-N
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Description

2-Nitrochalcone is a member of the chalcone family, which are open-chain flavonoids with two aromatic rings linked by an aliphatic three-carbon chain. The compound is characterized by the presence of a nitro group at the second position of the chalcone structure. Chalcones, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrochalcone can be synthesized through the aldol condensation reaction between 2-nitroacetophenone and benzaldehyde. The reaction is typically carried out in the presence of a base such as potassium hydroxide in ethanol at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

2-Nitrochalcone exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

2-Nitrochalcone is unique among chalcones due to the presence of the nitro group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

(E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXHLWZQKQDFRF-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247532
Record name (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one
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Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53744-31-3, 7473-93-0
Record name (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one
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Record name 2-Nitrochalcone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-one, 3-(2-nitrophenyl)-1-phenyl-, (E)-
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Record name 2-Nitrochalcone
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Record name (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one
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Record name 2-Nitrochalcone
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Record name 2-NITROCHALCONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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